l-Isoasparagine

Description

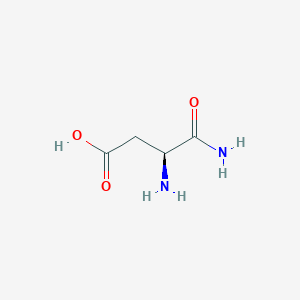

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3,4-diamino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLJIHNCYNOQEQ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28057-52-5 | |

| Record name | Isoasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028057525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOASPARAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9ANT46A26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on L-Isoasparagine Formation from Asparagine Deamidation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Challenge of Asparagine Deamidation

Asparagine (Asn) deamidation is a spontaneous, non-enzymatic post-translational modification that poses a significant challenge in the development and manufacturing of protein-based therapeutics, particularly monoclonal antibodies (mAbs).[1][2] This chemical alteration can impact the structure, stability, and function of a protein, potentially leading to a loss of efficacy or immunogenicity.[3] The deamidation of asparagine residues proceeds through a succinimide intermediate, which can then hydrolyze to form either L-aspartic acid (Asp) or the isomeric L-isoaspartic acid (isoAsp).[4] The formation of isoAsp is particularly problematic as it introduces a "kink" in the polypeptide backbone by inserting an extra methylene group, which can disrupt higher-order protein structure.[5][6] This guide provides a comprehensive technical overview of the mechanisms of L-isoasparagine formation, the factors influencing this process, analytical strategies for its detection and quantification, and its implications for drug development.

Part 1: The Chemical Mechanism of this compound Formation

The deamidation of asparagine is a two-step process that is highly dependent on the local chemical environment and protein structure.

Step 1: Succinimide Intermediate Formation

The process is initiated by a nucleophilic attack of the backbone nitrogen atom of the C-terminal flanking amino acid residue on the side-chain carbonyl carbon of the asparagine.[7][8] This intramolecular cyclization reaction results in the formation of a five-membered succinimide ring and the release of ammonia. The rate-determining step in this process is the formation of the cyclic imide intermediate.[7]

Step 2: Hydrolysis of the Succinimide Intermediate

The succinimide intermediate is unstable and readily undergoes hydrolysis. The hydrolysis can occur at either of the two carbonyl carbons of the succinimide ring.

-

Attack at the α-carbonyl: This results in the formation of a normal L-aspartyl residue.

-

Attack at the β-carbonyl: This leads to the formation of an L-isoaspartyl residue, which is a β-amino acid.[8]

Under physiological conditions, the formation of L-isoaspartate is generally favored over L-aspartate, with a typical ratio of approximately 3:1.[9]

Caption: Mechanism of asparagine deamidation and isoaspartate formation.

Part 2: Factors Influencing Asparagine Deamidation

The rate of asparagine deamidation is influenced by a multitude of factors, ranging from the primary amino acid sequence to the overall three-dimensional structure of the protein and the solution conditions.

Primary Sequence Effects

The identity of the amino acid residue C-terminal to the asparagine (the n+1 position) has the most significant impact on the deamidation rate.[10]

-

Small, flexible residues such as glycine (Gly) and serine (Ser) greatly accelerate deamidation.[5] The flexibility of these residues allows the backbone nitrogen to more easily attain the proper conformation for nucleophilic attack.

-

Bulky or charged residues in the n+1 position can sterically hinder the formation of the succinimide intermediate, thus slowing down the deamidation rate.

Higher-Order Structure

The local secondary and tertiary structure of the protein plays a crucial role in modulating deamidation rates.[11]

-

Conformational Flexibility: Regions of high flexibility, such as loops and turns, are more prone to deamidation as they can more readily adopt the conformation required for cyclization.[3]

-

Solvent Accessibility: Asparagine residues that are exposed to the solvent are generally more susceptible to deamidation.[3]

-

Hydrogen Bonding: The formation of hydrogen bonds involving the asparagine side chain or the backbone amide of the adjacent residue can restrict the flexibility needed for the cyclization reaction, thereby reducing the deamidation rate.[11]

Solution Conditions

The chemical environment surrounding the protein can significantly influence the rate of deamidation.

-

pH: The rate of deamidation is highly pH-dependent, with the reaction being significantly faster at neutral and alkaline pH.[8]

-

Temperature: As with most chemical reactions, the rate of deamidation increases with temperature.[9]

-

Buffer Species: Certain buffer components can catalyze the deamidation reaction.[9]

| Factor | Influence on Deamidation Rate | Rationale |

| Primary Sequence (n+1) | ||

| Gly, Ser | High | Small and flexible, facilitating nucleophilic attack.[5] |

| Bulky/Charged Residues | Low | Steric hindrance slows down succinimide formation. |

| Higher-Order Structure | ||

| High Flexibility (Loops) | High | Allows for the necessary conformational changes.[3] |

| Solvent Exposed | High | More accessible for chemical reactions.[3] |

| Hydrogen Bonded | Low | Restricts the required flexibility for cyclization.[11] |

| Solution Conditions | ||

| Alkaline pH | High | Increased rate of succinimide formation.[8] |

| High Temperature | High | Accelerates the chemical reaction.[9] |

Part 3: Analytical Strategies for Detection and Quantification

Accurate detection and quantification of isoAsp formation are critical for ensuring the quality, safety, and efficacy of therapeutic proteins.[1] Several analytical techniques are employed for this purpose.

Peptide Mapping with Liquid Chromatography-Mass Spectrometry (LC-MS)

Peptide mapping is the gold standard for identifying and quantifying site-specific deamidation.[1]

Experimental Protocol: Tryptic Peptide Mapping

-

Denaturation and Reduction: The protein sample is denatured (e.g., with guanidine HCl or urea) and the disulfide bonds are reduced (e.g., with dithiothreitol).

-

Alkylation: Cysteine residues are alkylated (e.g., with iodoacetamide) to prevent disulfide bond reformation.

-

Enzymatic Digestion: The protein is digested with a specific protease, most commonly trypsin.

-

LC-MS/MS Analysis: The resulting peptides are separated by reverse-phase high-performance liquid chromatography (RP-HPLC) and analyzed by tandem mass spectrometry (MS/MS).

Peptides containing isoAsp often elute slightly earlier than their unmodified or Asp-containing counterparts in RP-HPLC.[1] While isoAsp and Asp have the same mass, specialized MS/MS fragmentation techniques like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) can differentiate between the two isomers.[4]

Caption: A typical workflow for peptide mapping analysis.

Ion-Exchange Chromatography (IEX)

The conversion of a neutral asparagine residue to a negatively charged aspartyl or isoaspartyl residue results in a change in the protein's overall charge. This change can be detected by ion-exchange chromatography, which separates proteins based on their net charge. Cation-exchange chromatography (CEX) is commonly used to separate acidic variants, including those with deamidation, from the main product.

Hydrophobic Interaction Chromatography (HIC)

The formation of isoaspartate can alter the local conformation of a protein, potentially exposing hydrophobic regions.[3] Hydrophobic interaction chromatography can be used to separate these conformational variants. In some cases, HIC can provide better resolution of deamidation products than IEX.[1]

Enzymatic Methods

The enzyme Protein L-isoaspartyl methyltransferase (PIMT) specifically recognizes and methylates L-isoaspartyl residues.[12] This reaction can be used to quantify the total amount of isoAsp in a protein sample. The ISOQUANT® Isoaspartate Detection Kit, for example, utilizes PIMT in a non-radioactive assay to measure isoaspartate levels.[13][14]

Part 4: Implications for Drug Development

The formation of this compound is a critical quality attribute (CQA) that must be carefully monitored and controlled throughout the drug development process.

Impact on Efficacy

Deamidation within the complementarity-determining regions (CDRs) of a monoclonal antibody can significantly reduce its binding affinity to its target antigen, thereby decreasing its therapeutic efficacy.[3]

Immunogenicity

The introduction of isoaspartate can create novel epitopes that may be recognized by the immune system, potentially leading to an immunogenic response in patients.

Stability and Aggregation

The structural changes induced by isoaspartate formation can decrease the physical and chemical stability of a protein, making it more prone to aggregation.[6] Protein aggregation is a major concern for biotherapeutics as it can lead to loss of efficacy and increased immunogenicity.

Mitigation Strategies

Several strategies can be employed to minimize asparagine deamidation:

-

Protein Engineering: Site-directed mutagenesis can be used to replace labile asparagine residues with less susceptible amino acids.

-

Formulation Development: Optimizing the formulation pH, buffer composition, and excipients can help to stabilize the protein and reduce the rate of deamidation.

-

Manufacturing and Storage Conditions: Controlling temperature and other process parameters during manufacturing and storage is crucial for minimizing deamidation.

Part 5: The Biological Role of Isoaspartate and its Repair

While often viewed as a form of protein damage, there is emerging evidence that isoaspartate formation may also play a role in normal biological processes.[12] In some cases, it may act as a molecular switch to alter protein function.[15]

The PIMT Repair Pathway

In vivo, the accumulation of isoaspartyl residues is limited by the action of the protein L-isoaspartyl methyltransferase (PIMT).[12][16] This enzyme catalyzes the conversion of L-isoaspartate back to the succinimide intermediate, which can then hydrolyze to form the normal L-aspartate residue.[8] The PIMT repair pathway is thought to be crucial for maintaining protein integrity and function, particularly in long-lived cells such as neurons.[17]

Caption: The PIMT-mediated protein repair pathway.

Conclusion

The formation of this compound from asparagine deamidation is a complex process with significant implications for the development of protein therapeutics. A thorough understanding of the underlying chemical mechanisms, the factors that influence the reaction rate, and the analytical methods for its detection and quantification is essential for ensuring the development of safe and effective biopharmaceutical products. By implementing appropriate mitigation strategies, including protein engineering and formulation optimization, the impact of asparagine deamidation can be minimized, leading to more stable and efficacious protein drugs.

References

-

Eakin, C. M., Miller, A., Kerr, J., Kung, J., & Wallace, A. (2014). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. Frontiers in Molecular Biosciences, 1, 6. [Link]

-

Huang, L., Lu, J., Carlson, B. L., et al. (2005). Analysis of isoaspartate in a recombinant monoclonal antibody and its charge isoforms. Analytical Chemistry, 77(5), 1432–1439. [Link]

-

Wakankar, A. A., Borchardt, R. T., et al. (2007). Aspartate isomerization in the complementarity-determining regions of two closely related monoclonal antibodies. Biochemistry, 46(6), 1534–1544. [Link]

-

Patrinum. (2014). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. [https://patrinum.com/assets/ Assessing-analytical-methods-to-monitor-isoAsp-formation-in-monoclonal-antibodies.pdf]([Link] Assessing-analytical-methods-to-monitor-isoAsp-formation-in-monoclonal-antibodies.pdf)

-

Lynn, A. M., & Schöneich, C. (2020). Sequence and Solution Effects on the Prevalence of d-Isomers Produced by Deamidation. Molecular Pharmaceutics, 17(7), 2418–2427. [Link]

-

O'Connor, P. B. (n.d.). The Isoaspartome. Fourier Transform Mass Spectrometry Lab. [Link]

-

ResearchGate. (2014). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. [Link]

-

ResearchGate. (n.d.). Mechanism of Asparagine (Asn) Deamidation. [Link]

-

Wikipedia. (n.d.). Isoaspartate. [Link]

-

Gadam, S. D., & Subramanian, V. (2018). Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase. PLoS One, 13(1), e0191836. [Link]

-

Reissner, K. J., & Aswad, D. W. (2003). Deamidation and isoaspartate formation in proteins: unwanted alterations or surreptitious signals?. Cellular and Molecular Life Sciences, 60(7), 1281–1295. [Link]

-

Kumar, A., & Punde, S. (2018). PIMT-Mediated Protein Repair: Mechanism and Implications. Journal of Molecular Biology, 430(21), 4043-4054. [Link]

-

Curnis, F., et al. (2006). Spontaneous formation of L-isoaspartate and gain of function in fibronectin. The Journal of Biological Chemistry, 281(47), 36464–36474. [Link]

-

Koseki, K., et al. (2020). Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy. International Journal of Molecular Sciences, 21(19), 7035. [Link]

-

Villa, S. T., et al. (2005). Mechanism of Spontaneous L-Isoaspartyl Formation and Enzymatic Repair by PIMT. Plant Physiology, 138(4), 2112-2121. [Link]

-

Kosugi, S., & Furuchi, T. (2020). Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy. International Journal of Molecular Sciences, 21(19), 7035. [Link]

-

Shimizu, T., Matsuoka, Y., & Shirasawa, T. (2005). Biological significance of isoaspartate and its repair system. Biological & Pharmaceutical Bulletin, 28(9), 1590–1596. [Link]

-

Aswad, D. W., Paranandi, M. V., & Schurter, B. T. (2000). Isoaspartate in peptides and proteins: Formation, significance, and analysis. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1129–1136. [Link]

-

David, C. L., & Dab-Dab, M. (2015). Damaged Proteins Bearing L-isoaspartyl Residues and Aging: A Dynamic Equilibrium Between Generation of Isomerized Forms and Repair by PIMT. Frontiers in Endocrinology, 6, 120. [Link]

-

Samavat, H., et al. (2021). Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue. mAbs, 13(1), 1952402. [Link]

-

Warmack, R. A., et al. (2017). The l-isoaspartate modification within protein fragments in the aging lens can promote protein aggregation. The Journal of Biological Chemistry, 292(22), 9346–9361. [Link]

-

Promega Connections. (2013). Convenient, Non-Radioactive Detection of Isoaspartate. [Link]

-

Yang, H., et al. (2021). First Immunoassay for Measuring Isoaspartate in Human Serum Albumin. International Journal of Molecular Sciences, 22(16), 8889. [Link]

-

Yang, H., & Zubarev, R. A. (2022). Isoaspartate and neurodegeneration. Aging, 14(22), 8821–8823. [Link]

-

Reissner, K. J., & Aswad, D. W. (2003). Deamidation and isoaspartate formation in proteins: unwanted alterations or surreptitious signals?. Cellular and Molecular Life Sciences, 60(7), 1281–1295. [Link]

Sources

- 1. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of isoaspartate in a recombinant monoclonal antibody and its charge isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspartate isomerization in the complementarity-determining regions of two closely related monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Isoaspartome | Fourier Transform Mass Spectrometry Lab [bumc.bu.edu]

- 5. researchgate.net [researchgate.net]

- 6. The l-isoaspartate modification within protein fragments in the aging lens can promote protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isoaspartate - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Deamidation and isoaspartate formation in proteins: unwanted alterations or surreptitious signals? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promegaconnections.com [promegaconnections.com]

- 14. ISOQUANT® Isoaspartate Detection Kit [promega.jp]

- 15. Spontaneous formation of L-isoaspartate and gain of function in fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PIMT-Mediated Protein Repair: Mechanism and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biological significance of isoaspartate and its repair system - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Isoaspartate In Vivo: A Technical Guide to Its Formation, Biological Impact, and Detection

Abstract

The spontaneous, non-enzymatic formation of L-isoaspartyl (L-isoAsp) residues represents a significant form of molecular damage that compromises the structure and function of proteins. This modification, arising from the deamidation of asparagine or the isomerization of aspartate, introduces a kink in the polypeptide backbone, often leading to loss of biological activity, increased susceptibility to aggregation, and the generation of neo-antigens that can trigger autoimmune responses.[1][2] This technical guide provides an in-depth exploration of the biological significance of L-isoaspartate in vivo. We will dissect the chemical mechanisms of its formation, the elegant enzymatic repair system that counters this damage, the severe pathophysiological consequences when this repair fails, and the methodologies crucial for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical post-translational modification.

The Genesis of a Damaging Isomer: L-Isoaspartate Formation

The integrity of the proteome is under constant threat from spontaneous chemical degradation. One of the most common and insidious forms of this damage is the formation of L-isoaspartate. Unlike programmed post-translational modifications, L-isoAsp formation is a non-enzymatic process that occurs under normal physiological conditions.[2]

The Underlying Chemistry: A Tale of a Succinimide Intermediate

The formation of L-isoAsp occurs through a two-step mechanism involving a cyclic succinimide intermediate.[3][4][5]

-

Cyclization: The process is initiated by a nucleophilic attack from the backbone nitrogen atom of the amino acid residue following an asparagine (Asn) or aspartate (Asp) on the side-chain carbonyl carbon of that Asn or Asp. This attack forms a five-membered succinimide ring. This step is the rate-limiting factor and is highly dependent on the flexibility of the peptide backbone. Sequences such as Asn-Gly or Asn-Ser are particularly susceptible due to the minimal steric hindrance from the adjacent residue, allowing the necessary conformational flexibility for the attack to occur.[6]

-

Hydrolysis: The succinimide intermediate is unstable in an aqueous environment and rapidly hydrolyzes. The hydrolysis can occur at either of two carbonyl groups. Attack at the original backbone carbonyl reforms a normal L-aspartyl residue. However, the more frequent outcome is an attack at the side-chain carbonyl, which results in the formation of an L-isoaspartyl residue. This creates a β-peptide bond, inserting an extra methylene group into the polypeptide backbone.[7][8] Under physiological conditions, this hydrolysis yields approximately 70-85% L-isoaspartate and only 15-30% L-aspartate.[4][5]

The diagram below illustrates this critical pathway.

Caption: Formation of L-isoaspartate via a succinimide intermediate.

Structural and Functional Ramifications

The insertion of a CH2 group into the protein backbone is not a trivial alteration. This "kink" disrupts the native three-dimensional structure of the protein, which can have profound consequences.[1][7] It can lead to:

-

Loss of Function: Alteration of active sites or binding domains, rendering the protein dysfunctional.

-

Protein Aggregation: The disruption of native conformation can expose hydrophobic residues, making proteins prone to aggregation.[2][9][10] This is a key factor in the pathology of many age-related diseases.[11]

-

Altered Proteolytic Susceptibility: The modified structure can either block or create new sites for protease action, affecting the protein's turnover rate.[6]

The Cellular Guardian: The PIMT Repair Pathway

Evolution has developed a defense mechanism to mitigate the damage caused by L-isoAsp formation. This defense is orchestrated by the highly conserved enzyme, Protein L-isoaspartyl Methyltransferase (PIMT), also known as PCMT.[12]

Mechanism of PIMT-Mediated Repair

PIMT is a protein repair enzyme that specifically recognizes the abnormal L-isoaspartyl linkage.[1] The repair process it initiates is elegant yet cyclical:

-

Recognition and Methylation: PIMT identifies the L-isoAsp residue and catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the free α-carboxyl group of the isoaspartate residue.[4][7] This creates a highly labile methyl ester.

-

Spontaneous Demethylation: The resulting L-isoaspartyl methyl ester is unstable and spontaneously demethylates within minutes, releasing methanol and reforming the same L-succinimide intermediate that was the precursor to the damage.[4][5]

-

Resolution: This newly formed succinimide is again hydrolyzed. While it can still resolve into the damaging L-isoAsp form, there is now another chance for it to hydrolyze back to the normal L-aspartyl residue.

Through successive cycles of methylation and demethylation, PIMT can eventually drive the near-complete conversion of the abnormal β-linkage back to the normal α-linkage.[4]

Caption: The enzymatic repair cycle initiated by PIMT.

The Critical Role of PIMT In Vivo

The physiological importance of this repair pathway is dramatically illustrated in PIMT-deficient mouse models. Mice lacking the PIMT gene accumulate significant levels of isoAsp-damaged proteins in their tissues, particularly the brain.[13] These mice exhibit growth retardation and die from fatal progressive epileptic seizures at a young age, underscoring the critical role of PIMT in maintaining central nervous system function.[13][14][15]

Consequences of Failed Repair: Pathophysiology of L-Isoaspartate

When the rate of L-isoAsp formation outpaces the PIMT repair capacity, or when PIMT function declines with age, the accumulation of damaged proteins can lead to severe pathologies.[1]

Neurodegenerative Diseases

The brain, with its high concentration of long-lived proteins, is particularly vulnerable to isoAsp accumulation.

-

Alzheimer's Disease (AD): L-isoAsp formation in amyloid-beta (Aβ) peptides has been shown to facilitate aggregation and may be a triggering factor in AD.[2][9] Similarly, tau protein, which forms neurofibrillary tangles in AD, also accumulates isoAsp modifications.[16] Elevated levels of isoAsp in blood proteins are strongly associated with AD and cognitive decline.[2][9]

-

Other Neurological Conditions: The accumulation of damaged proteins like synapsins and dynamin-1 due to insufficient repair is linked to the cognitive deficits and seizures seen in PIMT knockout mice, providing a direct link between isoAsp and neuronal dysfunction.[14][15]

Autoimmunity

The structural alteration caused by L-isoAsp formation can create novel epitopes that the immune system recognizes as foreign, thereby breaking self-tolerance.

-

Systemic Lupus Erythematosus (SLE): IsoAsp modification of the ZAP70 protein kinase in T cells is linked to the aberrant T cell hyperproliferation characteristic of lupus.[17] Reduced PIMT activity has been observed in SLE patients, correlating with increased isoAsp levels.[17]

-

Multiple Sclerosis (MS): Myelin Basic Protein (MBP), a key target in MS, is long-lived and accumulates significant isoAsp modifications. The generation of these isoAsp sites in MBP is hypothesized to elicit an immune response that contributes to the demyelination seen in MS.[18]

Aging

L-isoAsp accumulation is considered a hallmark of protein aging.[9] In tissues with little to no protein turnover, such as the lens of the eye, this damage is particularly pronounced. The accumulation of isoAsp in crystallin proteins disrupts their structure, leading to aggregation and the formation of cataracts.[10][11]

| Protein Target | Associated Disease/Condition | Key Consequence of Isoaspartate Formation | References |

| Amyloid-beta (Aβ) | Alzheimer's Disease | Enhanced aggregation and plaque formation | [2][9][16] |

| Tau | Alzheimer's Disease | Found in paired helical filaments (PHFs) | [16] |

| α-Synuclein | Neurodegeneration | Potential PIMT substrate, implicated in disease | [4] |

| Crystallins | Cataracts / Aging | Protein aggregation, loss of lens transparency | [10][11] |

| ZAP70 | Systemic Lupus Erythematosus (SLE) | Altered T cell signaling and hyperproliferation | [17] |

| Myelin Basic Protein (MBP) | Multiple Sclerosis (MS) | Creation of neo-antigens, potential trigger for autoimmunity | [18] |

| Fibronectin | Extracellular Matrix Regulation | Can generate a novel αvβ3-integrin binding site | [19] |

| Monoclonal Antibodies | Biotherapeutic Instability | Loss of binding affinity and clinical efficacy | [8] |

Table 1: Selected proteins where L-isoaspartate accumulation is linked to pathology.

Methodologies for Detection and Quantification

Accurate detection and quantification of L-isoAsp are essential for both basic research and the quality control of protein-based therapeutics. The challenge lies in distinguishing L-isoAsp from L-Asp, as they are isomers with identical mass.

Enzymatic Detection Using PIMT

The high specificity of PIMT for the L-isoAsp residue forms the basis of a sensitive detection method.[5] The ISOQUANT® Isoaspartate Detection Kit from Promega is a commercially available example that leverages this principle.[20] The assay quantifies the transfer of a radiolabeled methyl group from [3H]-SAM to isoaspartyl sites on a target protein.

This protocol provides a framework for quantifying isoaspartate content. The causality behind its design is to ensure specific, stoichiometric labeling of isoAsp sites for accurate measurement.

-

Objective: To quantify the number of moles of isoaspartate in a protein sample.

-

Principle: PIMT specifically transfers a tritiated methyl group from [³H]-S-adenosyl-L-methionine to L-isoaspartyl residues. The amount of incorporated radioactivity is proportional to the amount of L-isoAsp.

-

Self-Validation: The protocol's integrity relies on controls. A reaction without PIMT serves as a negative control to measure non-specific binding. A standard peptide with a known isoAsp site (e.g., KASA-isoD-LAKY) acts as a positive control and calibrator.[3]

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Protein Sample (1-20 µg)

-

5X PIMT Reaction Buffer (e.g., 250 mM HEPES/MOPS, pH 7.2)

-

[³H]-S-adenosyl-L-methionine (Final concentration ~5-10 µM)

-

Recombinant PIMT enzyme (e.g., 1 µM)

-

Nuclease-free water to final volume (e.g., 25 µL)

-

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes. Rationale: 37°C is optimal for PIMT activity. The time is chosen to allow the reaction to proceed without significant sample degradation.

-

Termination and Precipitation: Stop the reaction by adding 1 mL of ice-cold 7% trichloroacetic acid (TCA). Add 2 µL of a carrier protein solution (e.g., 10 mg/mL BSA) to facilitate precipitation. Incubate on ice for 30 minutes. Rationale: TCA precipitates proteins while leaving small molecules like unincorporated [³H]-SAM in solution.

-

Washing: Centrifuge at >12,000 x g for 10 minutes at 4°C. Carefully aspirate the supernatant. Wash the pellet twice with ice-cold acetone to remove residual TCA. Air-dry the pellet. Rationale: Washing is critical to reduce background signal from non-incorporated label.

-

Quantification: Resuspend the pellet in a suitable buffer (e.g., 1% SDS) and transfer to a scintillation vial with a scintillation cocktail. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculation: Convert the measured counts per minute (CPM) to moles of incorporated methyl groups using the specific activity of the [³H]-SAM and a standard curve generated from the isoAsp-containing peptide.

Mass Spectrometry (MS) Approaches

MS offers a powerful, label-free alternative for identifying the precise location of isoAsp residues. However, standard collision-induced dissociation (CID) often fails to produce fragment ions that can distinguish between Asp and isoAsp.

-

Electron Capture/Transfer Dissociation (ECD/ETD): These alternative fragmentation techniques are highly effective for this purpose. ECD/ETD cleaves the N-Cα bond of the peptide backbone, preserving labile side chains. This generates unique c- and z-type fragment ions. The presence of an isoaspartyl residue results in characteristic fragment ions (specifically, c• + 58.0054 and z - 56.9976) that are diagnostic for the isoAsp linkage.[21][22]

-

Chromatographic Separation: IsoAsp-containing peptides often elute slightly earlier than their normal Asp counterparts in reversed-phase HPLC, providing an additional layer of evidence.[8]

The following workflow outlines the key steps for identifying isoaspartyl sites in a complex protein mixture.

Caption: Workflow for identifying L-isoaspartate sites via LC-MS/MS.

Implications for Drug Development

The propensity of Asn and Asp residues to form isoaspartate has critical implications for the pharmaceutical industry, particularly for monoclonal antibody (mAb) therapeutics.

-

Critical Quality Attribute (CQA): IsoAsp formation is considered a CQA that must be monitored during manufacturing and storage. Its formation, especially within the complementarity-determining regions (CDRs) of an antibody, can severely reduce binding affinity and compromise clinical efficacy.[8]

-

Stability and Formulation: Understanding the sequence contexts prone to isomerization allows for protein engineering to design more stable biotherapeutics. Formulation development also aims to identify buffer conditions (e.g., pH, temperature) that minimize the rate of isoAsp formation.

Conclusion

L-isoasparagine, formed through the spontaneous degradation of asparagine and aspartate residues, represents a pervasive threat to protein integrity. This seemingly subtle isomeric shift can trigger a cascade of detrimental events, from loss of protein function and aggregation to the instigation of debilitating autoimmune and neurodegenerative diseases. The cellular repair system, centered on the PIMT enzyme, highlights the significant biological pressure to control this form of damage. For drug developers, understanding and controlling isoaspartate formation is paramount to ensuring the safety and efficacy of next-generation protein therapeutics. Continued research into the detection, consequences, and inhibition of this modification will undoubtedly provide new avenues for treating age-related diseases and developing more robust biopharmaceuticals.

References

-

Pathway for L-isoaspartate (L-isoAsp) formation and repair. Normal... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Mechanism of Spontaneous L-Isoaspartyl Formation and Enzymatic Repair by PIMT. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

L-isoaspartyl methyltransferase - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Mechanism of isoaspartate formation and PIMT catalyzed repair. Under... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Wang, Z., Vvedenskaya, O., & Zubarev, R. A. (2022). Isoaspartate and neurodegeneration. Aging-US, 14(22), 9233–9236. [Link]

-

Doyle, H. A., Gee, R. J., & Mamula, M. J. (2012). Isoaspartyl Protein Damage and Repair in Mouse Retina. Investigative Ophthalmology & Visual Science, 53(8), 4646–4652. [Link]

-

Mor-Vaknin, A., & Aswad, D. W. (2016). Damaged Proteins Bearing L-isoaspartyl Residues and Aging: A Dynamic Equilibrium Between Generation of Isomerized Forms and Repair by PIMT. Journal of Biological Chemistry, 291(38), 19895–19902. [Link]

-

Wang, Z., Vvedenskaya, O., & Zubarev, R. A. (2022). Isoaspartate and neurodegeneration. Aging, 14(22), 9233–9236. [Link]

-

Lee, J. C., Kang, S. U., Jeon, Y., Park, J. W., You, J. S., Ha, S. W., ... & Han, J. W. (2012). Protein L-isoaspartyl methyltransferase regulates p53 activity. Nature Communications, 3, 927. [Link]

-

Shimizu, T., Matsuoka, Y., & Shirasawa, T. (2000). Isoaspartate formation and neurodegeneration in Alzheimer's disease. Archives of Biochemistry and Biophysics, 381(2), 225–234. [Link]

-

Kamble, A. L., Nayak, N., & Verma, S. (2023). Protein l-isoAspartyl Methyltransferase (PIMT) and antioxidants in plants. Methods in Enzymology, 687, 181–200. [Link]

-

Tsybin, Y. O., Hakansson, P., Budnik, B. A., Haselmann, K. F., Kjeldsen, F., Ghassemi, Z., & Zubarev, R. A. (2009). Toward proteome-scale identification and quantification of isoaspartyl residues in biological samples. Journal of Proteome Research, 8(10), 4615–4621. [Link]

-

Tsybin, Y. O., Hakansson, P., Budnik, B. A., Haselmann, K. F., Kjeldsen, F., Ghassemi, Z., & Zubarev, R. A. (2009). Toward proteome-scale identification and quantification of isoaspartyl residues in biological samples. Journal of Proteome Research, 8(10), 4615–4621. [Link]

-

Warmack, R. A., Weber, P. D., Mizrachi, D., Kantorow, W., Kantorow, M., & Schey, K. L. (2019). The l-isoaspartate modification within protein fragments in the aging lens can promote protein aggregation. Journal of Biological Chemistry, 294(32), 12203–12219. [Link]

-

Verma, P., Oge, L., Singh, V. K., Singh, J., & Kumar, S. (2013). PROTEIN L-ISOASPARTYL METHYLTRANSFERASE2 is differentially expressed in chickpea and enhances seed vigor and longevity by reducing abnormal isoaspartyl accumulation predominantly in seed nuclear proteins. Plant Physiology, 161(3), 1141–1157. [Link]

-

Das, S., & Bera, S. (2023). The Role of Protein-L-isoaspartyl Methyltransferase (PIMT) in the Suppression of Toxicity of the Oligomeric Form of Aβ42, in Addition to the Inhibition of Its Fibrillization. ACS Chemical Neuroscience, 14(16), 3028–3039. [Link]

-

Wang, Z. (2022). Fighting Isoaspartate. Karolinska Institutet. [Link]

-

Involvement of protein L-isoaspartyl methyltransferase in the physiopathology of neurodegenerative diseases: Possible substrates associated with synaptic function | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Zhang, Z., Zhu, J., Zhang, W., Li, H., Li, T., & Zhang, J. Z. (2017). Natural isoaspartyl protein modification of ZAP70 alters T cell responses in lupus. Oncotarget, 8(61), 102981–102994. [Link]

-

Qin, Z., Kaufman, R. S., Khoury, R. N., Khoury, M. K., & Aswad, D. W. (2013). Isoaspartate Accumulation in Mouse Brain Is Associated with Altered Patterns of Protein Phosphorylation and Acetylation, Some of Which Are Highly Sex-Dependent. PLOS ONE, 8(11), e80758. [Link]

-

Qin, Z., Kaufman, R. S., Khoury, R. N., Khoury, M. K., & Aswad, D. W. (2013). Isoaspartate accumulation in mouse brain is associated with altered patterns of protein phosphorylation and acetylation, some of which are highly sex-dependent. PLoS One, 8(11), e80758. [Link]

-

Kim, E., Lowenson, J. D., MacLaren, D. C., Clarke, S., & Young, S. G. (1997). Deficiency of a protein-repair enzyme results in the accumulation of altered proteins, retardation of growth, and fatal seizures in mice. Proceedings of the National Academy of Sciences of the United States of America, 94(12), 6132–6137. [Link]

-

Xie, H., & Zu, J. (2012). Quantitating the relative abundance of isoaspartyl residues in deamidated proteins by electron capture dissociation. Journal of the American Society for Mass Spectrometry, 23(2), 289–296. [Link]

-

Doyle, H. A., Gee, R. J., & Mamula, M. J. (2007). Altered immunogenicity of isoaspartate containing proteins. Autoimmunity, 40(2), 131–137. [Link]

-

Goolcharran, C., & Borchardt, R. T. (2007). The role of the cyclic imide in alternate degradation pathways for asparagine-containing peptides and proteins. Journal of Pharmaceutical Sciences, 96(8), 1883–1893. [Link]

-

Reissner, K. J., & Aswad, D. W. (2003). Isoaspartate in peptides and proteins: formation, significance, and analysis. Journal of Peptide Research, 62(3), 113–123. [Link]

-

Truscott, R. J. W., & Schey, K. L. (2016). Isoaspartic acid is present at specific sites in myelin basic protein from multiple sclerosis patients: could this represent a trigger for disease onset? Acta Neuropathologica Communications, 4, 82. [Link]

-

Wucherpfennig, K. W., Corges, O., & Cales, C. (2017). Isoaspartylation Appears to Trigger Small Cell Lung Cancer-Associated Autoimmunity against Neuronal Protein ELAVL4. Cell Reports, 19(12), 2457–2464. [Link]

-

The L-isoaspartate modification within protein fragments in the aging lens can promote protein aggregation - Biochemistry, Molecular and Structural Biology. (n.d.). Retrieved January 15, 2026, from [Link]

-

Warmack, R. A., Weber, P. D., Mizrachi, D., Kantorow, W., Kantorow, M., & Schey, K. L. (2019). The l-isoaspartate modification within protein fragments in the aging lens can promote protein aggregation. Journal of Biological Chemistry, 294(32), 12203–12219. [Link]

-

Curnis, F., Longhi, R., Crippa, L., Cattaneo, A., Dondossola, E., Bachi, A., & Corti, A. (2006). Spontaneous formation of L-isoaspartate and gain of function in fibronectin. Journal of Biological Chemistry, 281(47), 36466–36476. [Link]

-

Luo, Y., Tan, D., Liu, Y., Li, Y., Wang, Y., Zhang, Y., ... & Su, Y. (2025). Asparagine prevents intestinal stem cell aging via the autophagy-lysosomal pathway. Aging Cell, 24(4), e14423. [Link]

-

PIMT-Mediated Labeling of L-isoAspartic Acid with Tris Facilitates Identification of Isomerization Sites in Long-Lived Proteins - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

(PDF) Asparagine prevents intestinal stem cell aging via the autophagy‐lysosomal pathway. (n.d.). Retrieved January 15, 2026, from [Link]

-

Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. (n.d.). Retrieved January 15, 2026, from [Link]

-

Luo, Y., Tan, D., Liu, Y., Li, Y., Wang, Y., Zhang, Y., ... & Su, Y. (2025). Asparagine prevents intestinal stem cell aging via the autophagy-lysosomal pathway. Aging Cell, 24(4), e14423. [Link]

-

Isoasparagine | C4H8N2O3 | CID 7015702 - PubChem - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Li, X., Wu, X., Li, X., Zhao, Y., Wang, Y., Li, Y., ... & Liu, N. (2025). Asparaginase and Autophagy Inhibitors Effectively Remove Senescent Cells by Synergistically Limiting Asparagine Supply. Aging Cell, e70203. [Link]

-

O'Connor, C. M., & Clarke, S. (1995). In vitro aging of calmodulin generates isoaspartate at multiple Asn-Gly and Asp-Gly sites in calcium-binding domains II, III, and IV. Journal of Biological Chemistry, 270(22), 13457–13463. [Link]

-

Ni, W., Dai, S., Karger, B. L., & Zhou, Z. S. (2010). Analysis of isoaspartic Acid by selective proteolysis with Asp-N and electron transfer dissociation mass spectrometry. Analytical Chemistry, 82(17), 7485–7491. [Link]

-

Brouns, F. J., & Van der Vusse, G. J. (2000). Asparagine metabolism and nitrogen distribution during protein degradation in sugar-starved maize root tips. Plant Physiology, 122(3), 857–865. [Link]

Sources

- 1. Damaged proteins bearing L-isoaspartyl residues and aging: a dynamic equilibrium between generation of isomerized forms and repair by PIMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoaspartate and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Isoaspartate in peptides and proteins: formation, significance, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies [frontiersin.org]

- 9. aging-us.com [aging-us.com]

- 10. The l-isoaspartate modification within protein fragments in the aging lens can promote protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The l-isoaspartate modification within protein fragments in the aging lens can promote protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-isoaspartyl methyltransferase - Wikipedia [en.wikipedia.org]

- 13. pnas.org [pnas.org]

- 14. Isoaspartate Accumulation in Mouse Brain Is Associated with Altered Patterns of Protein Phosphorylation and Acetylation, Some of Which Are Highly Sex-Dependent | PLOS One [journals.plos.org]

- 15. Isoaspartate accumulation in mouse brain is associated with altered patterns of protein phosphorylation and acetylation, some of which are highly sex-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isoaspartate formation and neurodegeneration in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Natural isoaspartyl protein modification of ZAP70 alters T cell responses in lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isoaspartic acid is present at specific sites in myelin basic protein from multiple sclerosis patients: could this represent a trigger for disease onset? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Spontaneous formation of L-isoaspartate and gain of function in fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. promega.com [promega.com]

- 21. Toward proteome-scale identification and quantification of isoaspartyl residues in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Toward proteome-scale identification and quantification of isoaspartyl residues in biological samples. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of Fmoc-L-Isoasparagine in Solid-Phase Peptide Synthesis

Abstract

The formation of isoaspartate (isoAsp) via an aspartimide intermediate is a notorious and often unpredictable side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), compromising peptide purity and yield. While extensive research has focused on suppressing this side reaction, the deliberate and precise incorporation of isoaspartate residues is crucial for studying protein deamidation, aging, and the biological consequences of this modification. Fmoc-L-isoasparagine serves as the key building block for this purpose. This guide provides an in-depth analysis of the challenges posed by aspartimide formation and presents Fmoc-L-isoasparagine as a strategic tool for synthesizing peptides with defined isoaspartyl linkages. We offer detailed protocols, mechanistic insights, and characterization strategies for researchers, scientists, and drug development professionals working in peptide chemistry.

The Challenge: Aspartimide Formation in Fmoc-SPPS

During Fmoc-SPPS, the repeated exposure of the peptide chain to basic conditions (typically 20% piperidine in DMF for Fmoc deprotection) can catalyze a deleterious side reaction involving aspartic acid (Asp) residues.[1][2][3] The backbone amide nitrogen following the Asp residue can perform a nucleophilic attack on the side-chain β-carbonyl carbon, leading to a five-membered succinimide ring, known as an aspartimide intermediate.[4][5][6]

This aspartimide formation is particularly prevalent in sequences where Asp is followed by a small, flexible amino acid like Glycine (Gly), Serine (Ser), or Asparagine (Asn).[1] The succinimide ring is highly susceptible to nucleophilic attack by piperidine or water.[1][7] Ring-opening is not regiospecific and can occur at two carbonyl positions, leading to a mixture of products:

-

The desired α-aspartyl peptide.

-

The isomeric β-aspartyl (isoaspartyl) peptide, where the peptide backbone continues through the side-chain carboxyl group.[1][8]

-

Racemized D-α-aspartyl and D-β-aspartyl peptides, as the α-carbon is readily epimerized in the succinimide state.[8]

These byproducts are notoriously difficult to separate from the target peptide due to similar masses and chromatographic properties, leading to significant challenges in purification and a reduction in overall yield.[1]

Mechanism of Aspartimide Formation and Subsequent Reactions

The base-catalyzed mechanism is a critical concept for any peptide chemist to understand.

Caption: Base-catalyzed formation of an aspartimide intermediate and subsequent side reactions.

Conventional Strategies to Suppress Aspartimide Formation

To mitigate this problem, several strategies have been developed:

| Strategy | Description | Causality Behind the Approach | Key References |

| Bulky Side-Chain Protecting Groups | Using sterically hindering ester groups like 3-methylpent-3-yl (OMpe) or 2-phenylisopropyl (OPhp) instead of the standard tert-butyl (OtBu). | The increased steric bulk around the β-carbonyl physically obstructs the intramolecular nucleophilic attack by the backbone amide, slowing the rate of cyclization. | [1][9] |

| Backbone Protection | Incorporating a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the residue following Asp. | The Hmb group prevents the formation of the amide anion necessary to initiate the cyclization reaction. It also disrupts inter-chain hydrogen bonding, improving solvation. | [1][9] |

| Modified Deprotection Conditions | Adding weak acids (e.g., formic acid, acetic acid) to the piperidine cocktail or using alternative, less nucleophilic bases like DBU or piperazine. | Acids protonate a fraction of the backbone amides, reducing the concentration of the nucleophilic anion. Different bases can alter the kinetics and reaction pathways. | [1][10][11] |

| Pseudoproline Dipeptides | Using dipeptide building blocks like Fmoc-Asp-Ser(ψMe,MePro)-OH where the Ser residue is cyclized into a proline-like structure. | The rigid ring structure of the pseudoproline alters the peptide backbone conformation, making it sterically unfavorable for the preceding Asp residue to achieve the necessary geometry for cyclization. | [1] |

While effective, these methods are designed to prevent the formation of isoaspartate. For applications requiring the synthesis of isoaspartate-containing peptides, a different approach is necessary.

Fmoc-L-Isoasparagine: The Strategic Building Block

Fmoc-L-isoasparagine (Fmoc-Asp-NH₂) is an Fmoc-protected aspartic acid derivative where the peptide bond will be formed via the β-carboxyl group, while the α-carboxyl group is present as a primary amide.[12][13] This allows for the direct, unambiguous incorporation of an isoaspartyl linkage at a specific position in the peptide sequence.

Applications:

-

Analytical Standards: Synthesizing pure isoAsp-containing peptides to serve as standards for developing and validating analytical methods (HPLC, Mass Spectrometry) aimed at detecting and quantifying protein degradation products.[14][15]

-

Biological Research: Investigating the functional consequences of isoaspartate formation, which can alter a protein's structure, biological activity, receptor binding, and immunogenicity.[14][16]

-

Protein Aging Studies: Mimicking the natural process of deamidation of asparagine, which proceeds through the same aspartimide intermediate and is a key marker of protein aging.[8][16]

Protocols for Solid-Phase Synthesis using Fmoc-L-Isoasparagine

The following protocols are designed for standard manual or automated Fmoc-SPPS.

Workflow for Incorporating Fmoc-L-Isoasparagine

Caption: General workflow for SPPS incorporating an Fmoc-L-isoasparagine residue.

Protocol 1: Coupling of Fmoc-L-Isoasparagine

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Materials:

-

Peptide-resin with free N-terminal amine

-

Fmoc-L-isoasparagine (Fmoc-Asp-NH₂)

-

Coupling Reagent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing Solvents: Dichloromethane (DCM)

-

Reaction Vessel (manual or automated synthesizer)

Procedure:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been completely removed following a standard deprotection protocol (e.g., 2 x 10 min treatment with 20% piperidine in DMF).[17]

-

Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x) to remove residual piperidine.

-

-

Activation of Fmoc-L-Isoasparagine:

-

In a separate vial, dissolve Fmoc-L-isoasparagine (4 equivalents, ~142 mg for 0.1 mmol scale) and HATU (3.9 equivalents, ~148 mg) in DMF (~2 mL).

-

Add DIPEA (8 equivalents, ~139 µL) to the activation mixture.

-

Vortex the solution for 1-2 minutes. The solution should be clear and slightly yellow.

-

Rationale: Pre-activation for a short period ensures the formation of the reactive HOBt-ester, minimizing potential side reactions. HATU is a highly efficient coupling reagent that promotes rapid acylation. DIPEA is a non-nucleophilic base used to activate the carboxyl group and maintain basic conditions.

-

-

Coupling to Resin:

-

Add the activated amino acid solution to the washed peptide-resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Rationale: A longer coupling time compared to standard amino acids may be beneficial to ensure complete reaction, although 1-2 hours is often sufficient.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and dry them.

-

Perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the successful consumption of free amines and a complete coupling reaction. If the test is positive (beads turn blue/purple), the coupling step should be repeated (double coupling).

-

-

Washing:

-

Once the coupling is complete, drain the reaction vessel.

-

Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

The resin is now ready for the deprotection of the Fmoc group from the newly added isoasparagine residue and the coupling of the next amino acid in the sequence.

-

Characterization and Troubleshooting

Confirmation of Incorporation: The most definitive method for confirming the presence of an isoaspartyl linkage is tandem mass spectrometry (MS/MS). The fragmentation pattern of an isoAsp-containing peptide differs from its α-Asp counterpart. Specifically, isoAsp residues can produce characteristic diagnostic ions that are not observed or are of very low abundance for the normal peptide.[14]

| Parameter | α-Aspartyl Peptide | β-Aspartyl (Isoaspartyl) Peptide |

| Mass | Identical | Identical |

| RP-HPLC Retention | Typically elutes slightly earlier. | Typically elutes slightly later due to altered conformation. |

| MS/MS Fragmentation | Standard b- and y-ion series. | Can produce characteristic fragment ions resulting from cleavage of the β-amino acid backbone. |

Troubleshooting:

-

Problem: Incomplete coupling (positive ninhydrin test).

-

Solution: Extend the coupling time or perform a double coupling. Ensure reagents are fresh and anhydrous. The solubility of Fmoc-L-isoasparagine can sometimes be a factor; ensure it is fully dissolved before adding to the resin.

-

-

Problem: Unwanted side reactions.

-

Solution: While Fmoc-L-isoasparagine is designed to form the β-linkage, ensure that coupling conditions are optimized to prevent any potential side reactions involving the α-amide. Using high-quality reagents and optimized activation times is critical.

-

Conclusion

Fmoc-L-isoasparagine is an essential tool for peptide chemists who need to move beyond simply preventing side reactions to strategically synthesizing peptides with post-translational modifications. By providing a direct and unambiguous route to incorporating isoaspartate, this reagent enables critical research into protein aging, degradation pathways, and the structure-function relationships of modified proteins. The protocols and insights provided herein offer a robust framework for the successful application of Fmoc-L-isoasparagine in solid-phase peptide synthesis.

References

-

M. Mergler, F. Dick, B. Sax, P. Weiler, & T. Vorherr. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 9(1), 36-46. (This is a conceptual reference synthesized from the general knowledge in the provided search results like[1],[2],[9],).

-

Merfort, M., et al. (2008). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Journal of Peptide Science, 14(6), 788-792. [Source: Based on content from[10],[11]]

-

Behrendt, R., et al. (2016). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Angewandte Chemie International Edition, 55(38), 11530-11534. [Source:[11]]

-

Palasek, S. A., et al. (2007). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Peptide Science, 88(4), 524-536. [Source: Based on content from[1],[2]]

-

Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. (2024). Organic Letters. [Source:[4]]

-

Aspartimide formation during SPPS a Base-promoted aspartimide formation... - ResearchGate. (n.d.). [Source:[5]]

-

The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. (2019). Journal of Peptide Science. [Source:[9]]

-

Technical Support Center: Aspartimide Formation in SPPS. (2025). BenchChem. [Source:[6]]

-

Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. (n.d.). Sigma-Aldrich. [Source:]

-

FMOC-L-ISOASPARAGINE | 200335-40-6. (2025). ChemicalBook. [Source:[12]]

-

A Comparative Guide to the Mass Spectrometric Characterization of Isoaspartate in Synthetic Peptides. (2025). BenchChem. [Source:[14]]

-

Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. (n.d.). ResearchGate. [Source:[18]]

-

Solubility Showdown: Fmoc-Asn(Trt)-OH vs. Fmoc-Asn-OH in Peptide Synthesis. (2025). BenchChem. [Source:[19]]

-

Aswad, D. W. (Ed.). (1995). Deamidation and isoaspartate formation in peptides and proteins. CRC press. [Source:[16]]

-

Improving the efficiency of solid-phase synthesis with D-Asparagine. (2025). BenchChem. [Source:[20]]

-

Application Notes and Protocols for the Identification of Isoaspartate in Synthetic Peptides. (2025). BenchChem. [Source:[15]]

-

Gausepohl, H., et al. (1992). Asparagine coupling in Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 39(1), 1-7. [Source:[21]]

-

Fmoc-Asn(Trt)-OH – Results in significantly purer peptides. (n.d.). Advanced ChemTech. [Source:[22]]

-

The Role of Trityl Protection in Asparagine Peptide Synthesis. (n.d.). [Source Company]. [Source:[23]]

-

Fmoc-Asn(Trt)-OH [132388-59-1]. (n.d.). Aapptec Peptides. [Source:]

-

Solid-phase Synthesis of Peptides With C-terminal Asparagine or Glutamine. (1990). International Journal of Peptide and Protein Research, 35(3), 284-6. [Source:[24]]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). ResearchGate. [Source:[7]]

-

Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep. [Source:[3]]

-

Fmoc Solid-Phase Peptide Synthesis. (2024). Methods in Molecular Biology, 2821, 33-55. [Source:[25]]

-

Isoaspartate. (n.d.). Wikipedia. [Source:[8]]

-

Protocols for SPPS; A Standard four-step protocol; B Fmoc in situ... (n.d.). ResearchGate. [Source:[26]]

-

In-Source Decay Characterization of Isoaspartate and β-Peptides. (2025). ResearchGate. [Source:[27]]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Source:[17]]

-

What are the applications of nalpha-fmoc-l-asparagine in research and industry? (2024). FAQ. [Source:[28]]

-

Fmoc-Asn(Trt)-OH. (n.d.). CEM Corporation. [Source:[29]]

-

Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience. [Source:[30]]

-

Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich. [Source:]

-

Advances in Fmoc solid-phase peptide synthesis. (2011). Journal of Peptide Science, 17(4), 207-228. [Source:[31]]

-

Fmoc-Asp-NH2 ≥98.0%. (n.d.). Sigma-Aldrich. [Source:[13]]

Sources

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]

- 3. chempep.com [chempep.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Isoaspartate - Wikipedia [en.wikipedia.org]

- 9. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. FMOC-L-ISOASPARAGINE | 200335-40-6 [chemicalbook.com]

- 13. Fmoc-Asp-NH2 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. search.library.nyu.edu [search.library.nyu.edu]

- 17. chem.uci.edu [chem.uci.edu]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. advancedchemtech.com [advancedchemtech.com]

- 23. nbinno.com [nbinno.com]

- 24. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Page loading... [wap.guidechem.com]

- 29. Fmoc-Asn(Trt)-OH [cem.com]

- 30. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 31. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

HPLC methods for separating L-Isoasparagine and L-Asparagine isomers

An Application Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Separation and Quantification of L-Isoasparagine and L-Asparagine Isomers

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The spontaneous, non-enzymatic deamidation of asparagine (Asn) residues is a critical post-translational modification that can impact the stability, efficacy, and safety of protein-based therapeutics. This process proceeds through a succinimide intermediate, which then hydrolyzes to form a mixture of L-aspartic acid (Asp) and the structurally isomeric L-isoaspartic acid (isoAsp).[1][2][3] The formation of isoAsp introduces a "kink" in the peptide backbone by adding a methylene group, which can alter the protein's structure and function.[2] Consequently, the accurate separation and quantification of isoAsp-containing variants from their native Asp or Asn counterparts are paramount for researchers, quality control analysts, and drug development professionals. This comprehensive guide provides an in-depth analysis of various High-Performance Liquid Chromatography (HPLC) methods for resolving these challenging isomers, detailing the underlying principles, practical protocols, and method selection strategies.

The Challenge: Why Separating Asp and isoAsp is Critical

L-Asparagine and this compound (often analyzed as their deamidation products, L-Aspartic acid and L-Isoaspartic acid within a peptide context) are structural isomers. Isoaspartic acid possesses the same molecular mass as aspartic acid, rendering simple mass-based detection methods insufficient for differentiation.[3][4] The key analytical challenge lies in exploiting the subtle physicochemical differences between these two forms.

The primary motivation for this separation in the biopharmaceutical industry is to monitor and control Critical Quality Attributes (CQAs) of therapeutic proteins, such as monoclonal antibodies (mAbs). Deamidation is a major degradation pathway, and the presence of isoAsp has been linked to:

-

Reduced Biological Activity: Structural changes in complementarity-determining regions (CDRs) of antibodies can decrease binding affinity.

-

Increased Immunogenicity: Altered protein structures can be recognized as foreign by the immune system.

-

Changes in Stability: The isomerization can affect the physical and chemical stability of the protein during its shelf life.[5]

Therefore, robust and reliable analytical methods are not just desirable; they are a regulatory expectation.

Strategic Approach to Method Selection

Choosing the appropriate HPLC method depends on the analytical goal: are you analyzing the intact protein, digested peptides (peptide mapping), or free amino acids? Each approach requires a different strategy.

Caption: Workflow for selecting the appropriate HPLC method for Asp/isoAsp analysis.

Reversed-Phase HPLC (RP-HPLC) for Peptide Mapping

RP-HPLC is the most widely used technique for identifying and quantifying site-specific deamidation.[2] The principle rests on the differential partitioning of peptides between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality of Separation

The formation of an isoaspartyl residue introduces a beta-amino acid into the peptide backbone, altering its conformation. This structural change often reduces the peptide's overall hydrophobicity, causing the isoAsp-containing peptide to elute earlier than the native Asp-containing peptide under typical RP-HPLC conditions.[2] However, this is not a universal rule; the elution order can be influenced by the surrounding amino acid sequence and the position of the isomer (e.g., N-terminal).[3]

Key Methodological Considerations

-

Column Chemistry: C18 columns with a pore size of 100-300 Å are standard for peptide analysis.

-

Mobile Phase: A gradient of acetonitrile in water is used for elution. The addition of an ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid (FA), is crucial. FA is preferred for LC-MS compatibility.

-

Temperature: Elevated column temperatures (e.g., 40-60°C) can improve peak shape and resolution.

-

Detection: UV detection at 214 nm (peptide backbone) is standard for quantification. Mass spectrometry provides definitive identification, confirming that the two chromatographic peaks are indeed isomers.[6] Although they have the same mass, fragmentation techniques like Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD) can generate unique fragment ions (c+57 and z-57) specific to isoAsp, confirming its presence.[1][4]

Protocol: RP-HPLC-UV/MS for Quantification of a Model Peptide

1. Objective: To separate and quantify the isoAsp variant of a synthetic peptide (e.g., VVSVLTVLHQDWLNGK) from its native Asp form.

2. Materials & Reagents:

-

HPLC-grade water, acetonitrile (ACN), and formic acid (FA).

-

Reference standards for both the Asp and isoAsp-containing peptides.

-

Enzymatic digest of the protein of interest (if applicable).

-

RP-HPLC system with UV or MS detector.

-

C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size, 120 Å pore size).

3. Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.2 mL/min

-

Column Temperature: 50°C

-

Detection: UV at 214 nm or MS (Full Scan and MS/MS)

-

Injection Volume: 10 µL

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 5 45.0 40 46.0 95 50.0 95 51.0 5 | 60.0 | 5 |

4. System Suitability:

-

Resolution: The resolution between the isoAsp and Asp peptide peaks should be ≥ 1.5.

-

Peak Tailing: Tailing factor for both peaks should be between 0.8 and 1.5.

-

Reproducibility: The relative standard deviation (RSD) of retention times for 5 replicate injections should be ≤ 1.0%.

5. Quantification: The percentage of the isoAsp variant is calculated based on the integrated peak areas: % isoAsp = [Area(isoAsp) / (Area(isoAsp) + Area(Asp))] * 100

Ion-Exchange Chromatography (IEX) for Charge Variant Analysis

IEX is a powerful technique for analyzing intact proteins and their charge variants. The separation is based on the reversible interaction between a charged protein and an oppositely charged stationary phase.

Causality of Separation

The deamidation of a neutral asparagine (Asn) residue to a negatively charged aspartic acid or isoaspartic acid residue at neutral pH results in a decrease in the protein's overall isoelectric point (pI). This makes the modified protein more acidic. In cation-exchange chromatography (CEX), which is commonly used for monoclonal antibody analysis, these more acidic variants will have a weaker interaction with the positively charged stationary phase and elute earlier than the main, native isoform.[6][7][8]

Key Methodological Considerations

-

Mode: Cation-exchange (CEX) is most common for mAbs, which typically have a basic pI.

-

Elution: Separation is achieved using either a salt gradient (e.g., increasing NaCl concentration) or a pH gradient.

-

Mobile Phases: Buffers must be carefully chosen to maintain the desired pH and control ionic strength.

-

Limitations: While excellent for resolving charge variants, IEX alone cannot pinpoint the exact location of the modification or differentiate between Asp and isoAsp at the same site, as both introduce a similar charge change. It is primarily a tool for monitoring the overall level of acidic variants.

Protocol: CEX-HPLC for Monitoring Acidic Variants

1. Objective: To monitor the formation of acidic charge variants in a monoclonal antibody sample subjected to stress conditions.

2. Materials & Reagents:

-

CEX-HPLC system with UV detector.

-

Strong or weak cation-exchange column.

-

Mobile phase buffers (e.g., MES or phosphate-based).

-

Sodium Chloride (for salt gradient elution).

-

mAb sample (control and stressed).

3. Chromatographic Conditions (Example):

-

Mobile Phase A: 20 mM MES, pH 6.0

-

Mobile Phase B: 20 mM MES, 250 mM NaCl, pH 6.0

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 280 nm

-

Injection Volume: 20 µL

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 20 40.0 60 41.0 100 45.0 100 46.0 20 | 55.0 | 20 |

4. Data Analysis: Integrate the peaks corresponding to the acidic region, main peak, and basic region. Compare the relative percentage of the acidic peaks in the stressed sample to the control sample to quantify the increase in deamidation and other acidic modifications.

Other Relevant HPLC Techniques

While RP-HPLC and IEX are the primary workhorses, other techniques have specific applications.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is well-suited for separating highly polar compounds that are poorly retained in reversed-phase.[9][10] It utilizes a polar stationary phase and a high-organic mobile phase. The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[10][11] HILIC is an excellent choice for the analysis of underivatized amino acids or very polar peptides and is highly compatible with mass spectrometry.[12][13]

Chiral Chromatography

During the succinimide intermediate formation, racemization can occur, leading to the formation of D-Asp and D-isoAsp in addition to their L-counterparts. Chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides like teicoplanin, can resolve these enantiomers directly without derivatization.[14] This is crucial for fundamental studies of degradation mechanisms.

Method Validation and Trustworthiness

Every protocol described must be a self-validating system. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated by peak purity analysis or by using MS to confirm peak identity.

-

Linearity: The linear relationship between analyte concentration and detector response.

-

Accuracy & Precision: Closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Summary and Recommendations

The separation of this compound and L-Asparagine isomers is a complex but manageable analytical challenge. The choice of method is dictated by the specific goals of the analysis.

| Technique | Primary Application | Principle of Separation | Pros | Cons |

| RP-HPLC | Peptide Mapping (Site-specific analysis) | Hydrophobicity | High resolution; MS-compatible; Gold standard for localization. | Elution order can be sequence-dependent. |

| IEX (CEX) | Intact Protein (Charge variants) | Net Charge / pI | Excellent for monitoring overall degradation; Robust. | Does not provide site-specific info; Cannot distinguish Asp/isoAsp. |

| HILIC | Free Amino Acids / Polar Peptides | Hydrophilicity | Excellent for polar analytes; MS-compatible. | Can be less robust than RP-HPLC. |

| Chiral HPLC | Enantiomeric Purity | Stereochemistry | Resolves D- and L-isomers. | Highly specialized; Not typically used for routine QC. |

For comprehensive characterization of a biotherapeutic, an orthogonal approach is recommended:

-

Use CEX-HPLC to monitor the overall charge profile and quantify the increase in acidic species during stability studies.

-

Employ RP-HPLC-MS on enzymatically digested samples to identify the specific sites of deamidation and accurately quantify the ratio of isoAsp to Asp at each site.

This dual approach provides a complete picture of the deamidation profile, ensuring the development of safe and effective protein-based drugs.

References

-

Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

The Isoaspartome | Fourier Transform Mass Spectrometry Lab. (n.d.). Boston University. Retrieved from [Link]

-

Ion-pair reversed-phase high performance liquid chromatography method for the quantification of isoaspartic acid in a monoclonal antibody. (2014). PubMed. Retrieved from [Link]

-

Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. (2016). PubMed. Retrieved from [Link]

-

Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods - PMC. (2016). National Center for Biotechnology Information. Retrieved from [Link]

-

Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. (2010). PubMed. Retrieved from [Link]

-

Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. (n.d.). Advanced Materials Technology. Retrieved from [Link]

-

Direct Analysis of Amino Acids by HILIC–ESI-MS. (n.d.). Nest Group. Retrieved from [Link]

-

HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Direct Analysis of Amino Acids by HILIC–ESI-MS. (2017). LCGC International. Retrieved from [Link]

-

Quantitation of asparagine deamidation by isotope labeling and liquid chromatography coupled with mass spectrometry analysis. (2013). PubMed. Retrieved from [Link]

-

Asparagine (L) FCC Monohydrate for Compounding: A Clinical Profile. (n.d.). GlobalRx. Retrieved from [Link]

-

Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017). Agilent Technologies. Retrieved from [Link]

-